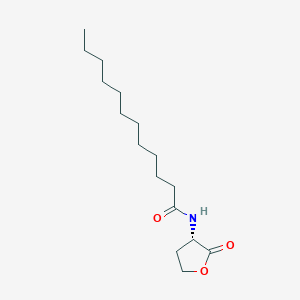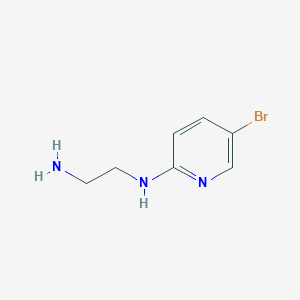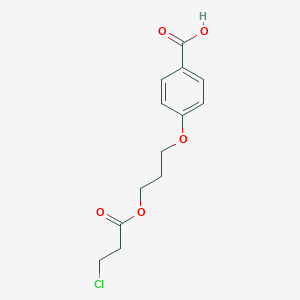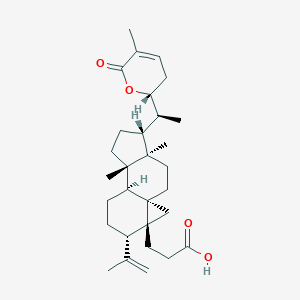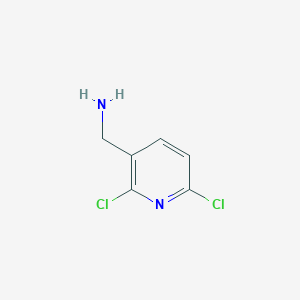
(2,6-Dichloropyridin-3-YL)methanamine
Descripción general
Descripción
(2,6-Dichloropyridin-3-YL)methanamine, also known as DCYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of pyridine and has two chlorine atoms attached to the 2 and 6 positions of the pyridine ring, with a methanamine group attached to the 3 position.
Mecanismo De Acción
The exact mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine is not fully understood. However, it is believed to act as a ligand for various receptors in the body, including the serotonin receptor and the dopamine receptor. (2,6-Dichloropyridin-3-YL)methanamine may also have an effect on the activity of enzymes such as monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2,6-Dichloropyridin-3-YL)methanamine has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may also have an effect on the immune system. (2,6-Dichloropyridin-3-YL)methanamine has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,6-Dichloropyridin-3-YL)methanamine in lab experiments is its versatility in synthesis, allowing for the creation of various compounds for testing. However, one limitation is the potential toxicity of the compound, which must be taken into consideration when handling and testing.
Direcciones Futuras
There are numerous potential future directions for research on (2,6-Dichloropyridin-3-YL)methanamine. One area of interest is the development of new compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2,6-Dichloropyridin-3-YL)methanamine may also have potential applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine and its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
(2,6-Dichloropyridin-3-YL)methanamine has been found to have potential applications in drug discovery and medicinal chemistry due to its ability to act as a building block for the synthesis of various compounds. It has been used in the synthesis of potential anti-cancer agents, anti-inflammatory agents, and anti-viral agents. (2,6-Dichloropyridin-3-YL)methanamine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
120739-71-1 |
|---|---|
Nombre del producto |
(2,6-Dichloropyridin-3-YL)methanamine |
Fórmula molecular |
C6H6Cl2N2 |
Peso molecular |
177.03 g/mol |
Nombre IUPAC |
(2,6-dichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
Clave InChI |
NGFZWMGHYIIRAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
SMILES canónico |
C1=CC(=NC(=C1CN)Cl)Cl |
Sinónimos |
C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
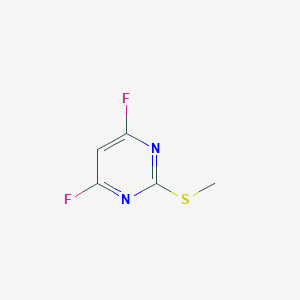
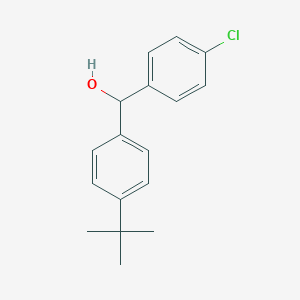
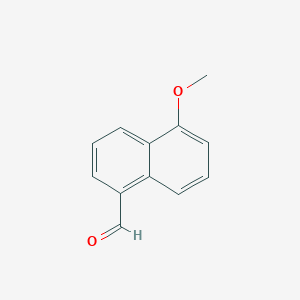
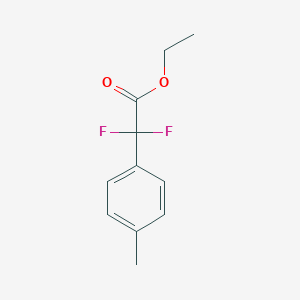
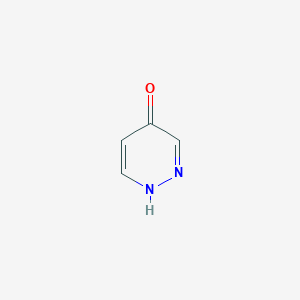
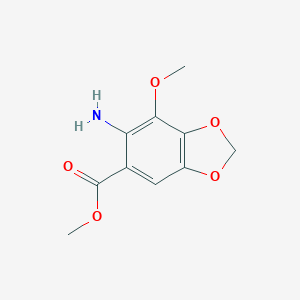
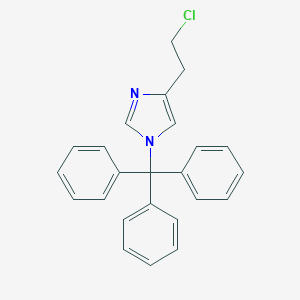
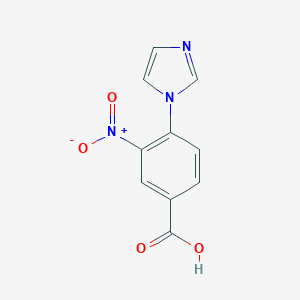
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
